molecular formula C19H30N4OS B5304225 3-(pyrrolidin-1-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine

3-(pyrrolidin-1-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine

Cat. No. B5304225
M. Wt: 362.5 g/mol
InChI Key: UCLIGXNAVPHRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(pyrrolidin-1-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine, commonly known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. PTB is a bipiperidine derivative that has been synthesized using a variety of methods, each with its unique advantages and limitations. In

Mechanism of Action

PTB acts as a positive allosteric modulator of the α7 nAChR, which means that it enhances the receptor's function by binding to a site on the receptor that is distinct from the site where the neurotransmitter acetylcholine binds. This results in an increase in the receptor's sensitivity to acetylcholine, leading to enhanced neurotransmission. PTB has also been shown to enhance the desensitization of the α7 nAChR, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
PTB has been shown to enhance cognitive performance in animal models, particularly in tasks that involve learning and memory. It has also been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. However, further research is needed to fully understand the biochemical and physiological effects of PTB.

Advantages and Limitations for Lab Experiments

One of the advantages of PTB is that it has been shown to enhance cognitive performance in animal models, making it a potentially useful tool for studying the neural mechanisms underlying learning and memory. However, one of the limitations of PTB is that it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on PTB. One area of research could focus on further elucidating the mechanism of action of PTB and its effects on the α7 nAChR. Another area of research could involve studying the safety and efficacy of PTB in humans, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, research could focus on developing new compounds that are based on the structure of PTB and that have improved properties such as increased potency and selectivity for the α7 nAChR.

Synthesis Methods

PTB can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1,4-bis(3-aminopropyl)piperazine with 2-bromoacetylthiazole in the presence of a base such as triethylamine. The resulting product is then reacted with pyrrolidine-1-carbonyl chloride to yield PTB. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.

Scientific Research Applications

PTB has been shown to have potential applications in medical research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological processes such as learning and memory, attention, and synaptic plasticity. PTB has been shown to enhance the function of the α7 nAChR, leading to improved cognitive performance in animal models. It has also been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

pyrrolidin-1-yl-[1-[1-(1,3-thiazol-2-ylmethyl)piperidin-4-yl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4OS/c24-19(22-8-1-2-9-22)16-4-3-10-23(14-16)17-5-11-21(12-6-17)15-18-20-7-13-25-18/h7,13,16-17H,1-6,8-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLIGXNAVPHRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine

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